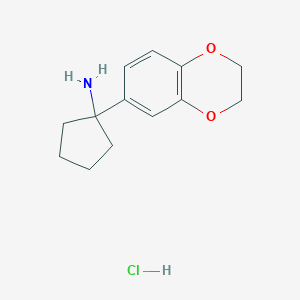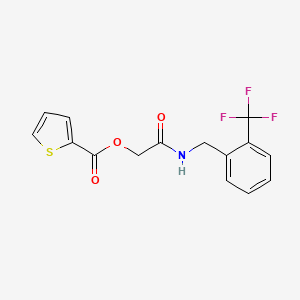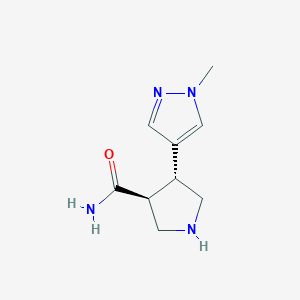
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a chiral compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 1-methylpyrazol group and a carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the 1-Methylpyrazol Group: The 1-methylpyrazol group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the pyrrolidine ring.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent evaporation and solid dispersion methods can be employed to produce the compound in a non-crystalline form suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Industry: It is used in the development of pharmaceutical formulations and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .
類似化合物との比較
Similar Compounds
(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives and pyrazole-containing compounds.
Azaquinazoline inhibitors: These compounds share structural similarities and are used in similar therapeutic applications.
Substituted dihydropyrazoloindoles: These compounds also feature pyrazole rings and have comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic development.
特性
IUPAC Name |
(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKUYGRWDCTNR-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2662278.png)
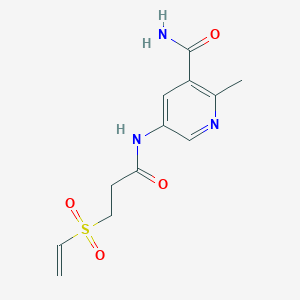
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
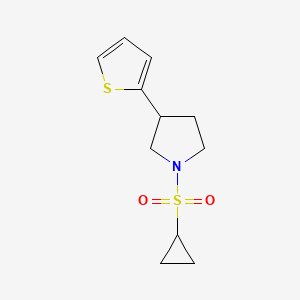
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)



![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
